

Definitive Analytical Guide: Methyl 5-hydroxyindole-2-carboxylate

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Compound of Interest

Compound Name: *methyl 5-hydroxy-1H-indole-2-carboxylate*

CAS No.: *51991-39-0*

Cat. No.: *B3143250*

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Executive Summary & Compound Profile

Methyl 5-hydroxyindole-2-carboxylate is a critical bicyclic heteroaromatic intermediate used in the synthesis of antiviral agents (e.g., Umifenovir analogs) and eumelanin-inspired biomaterials. Unlike its 3-carboxylate isomer (typically produced via the Nenitzescu reaction), the 2-carboxylate isomer is synthesized via Reissert or Japp-Klingemann cyclization pathways, offering distinct reactivity at the C3 position for further functionalization.

This guide provides a rigorous analytical framework for validating the identity and purity of this compound, focusing on Elemental Analysis (EA) as the primary method for determining bulk composition and solvation state, benchmarked against HPLC and NMR.

Chemical Identity

Parameter	Details
IUPAC Name	Methyl 5-hydroxy-1H-indole-2-carboxylate
Molecular Formula	
Molecular Weight	191.18 g/mol
Appearance	Off-white to pale grey powder (oxidizes to brown upon air exposure)
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water

Elemental Analysis Data (CHN)

Elemental Analysis is the "Gold Standard" for validating the bulk purity of Methyl 5-hydroxyindole-2-carboxylate. Because the 5-hydroxyl group renders the molecule hygroscopic and prone to oxidation, EA is superior to HPLC for detecting non-chromatographic impurities (water, inorganic salts, trapped silica).

Table 1: Theoretical vs. Experimental Benchmarks

Acceptance Criteria: $\pm 0.4\%$ absolute deviation from theoretical values.

Element	Theoretical %	Acceptable Range (Experimental)	Common Failure Mode (Interpretation)
Carbon (C)	62.82	62.42 – 63.22	Low: Trapped inorganic salts or water. High: Trapped organic solvent (e.g., Toluene, EtOAc).
Hydrogen (H)	4.74	4.34 – 5.14	High: Significant moisture retention (Hygroscopic).
Nitrogen (N)	7.33	6.93 – 7.73	Low: Presence of non-nitrogenous impurities (Silica, Salts).
Oxygen (O)	25.11	Calculated by difference	High: Oxidation to quinonimine species or hydration.

Protocol: Sample Preparation for EA

To ensure data integrity and prevent "False Failures" due to hygroscopicity:

- Drying: Dry the sample at 60°C under high vacuum (<1 mbar) for 4 hours over
. The 5-OH group makes the lattice prone to trapping water.
- Handling: Handle in an inert atmosphere (Nitrogen glovebox) if possible to prevent auto-oxidation, which lowers Carbon % relative to Oxygen.
- Combustion Aid: Use
(Tungsten Trioxide) as a combustion additive to ensure complete oxidation of the indole ring, which can otherwise form refractory chars.

Comparative Analysis: EA vs. Alternatives

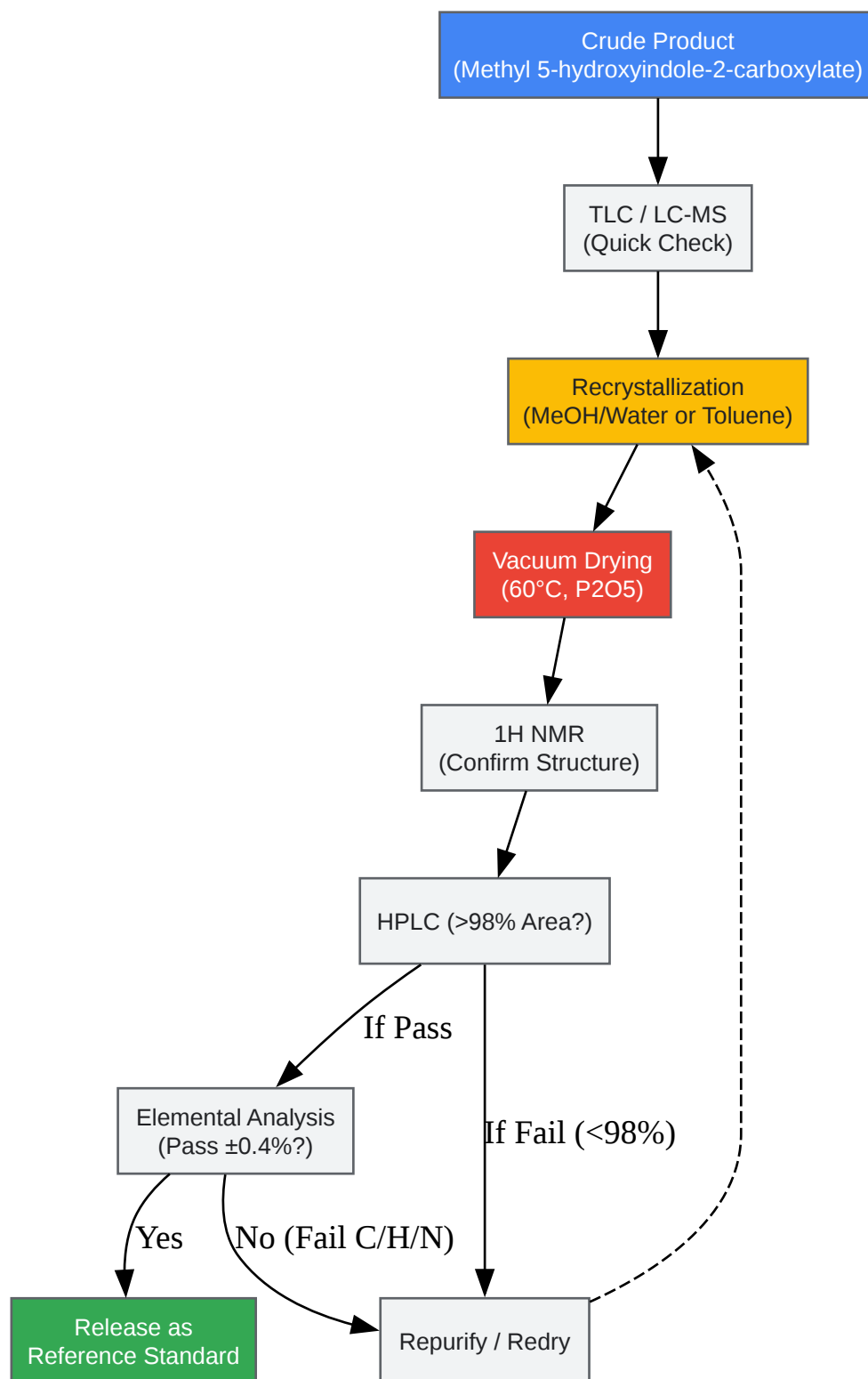
Why rely on Elemental Analysis when HPLC is available? This section compares the utility of each method.

Analytical Decision Matrix

Feature	Elemental Analysis (CHN)	HPLC (UV-Vis)	qNMR ()
Primary Utility	Bulk Purity & Solvation	Chromatographic Purity	Structural Identity & Molar Ratio
Blind Spots	Cannot distinguish isomers.	Misses inorganics, water, and salts.	Integration errors; requires internal standard.
Sensitivity	High (detects 0.1% water/solvents).	High for UV-active impurities.	Medium.
Verdict	Mandatory for Reference Standards.	Mandatory for Batch Release.	Mandatory for Structure Confirmation.

Diagram 1: Analytical Workflow

This decision tree illustrates when to deploy EA during the synthesis and release process to minimize cost while maximizing data integrity.



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Caption: Integrated analytical workflow ensuring bulk purity (EA) matches chromatographic purity (HPLC) before batch release.

Synthesis & Purification Protocol

To obtain a sample meeting the Elemental Analysis specifications above, the synthesis must avoid common pitfalls like polymerization of the hydroxyindole.

Route: Modified Reissert Indole Synthesis or Esterification of 5-hydroxyindole-2-carboxylic acid.

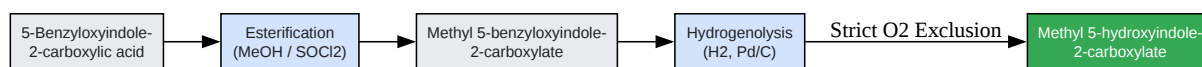
Step-by-Step Methodology

- Starting Material: 5-Benzyloxyindole-2-carboxylic acid (protected to prevent oxidation).
- Esterification: React with Methanol () and Thionyl Chloride () at . Refluxing is risky due to potential degradation.
- Deprotection: Hydrogenolysis (,) in Methanol.
 - Critical Control Point: Monitor strictly by TLC. Over-reduction can saturate the indole double bond.
- Isolation: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate.[1]
- Purification (Crucial for EA):
 - Dissolve crude solid in minimal hot Methanol.
 - Add water dropwise until turbidity appears.
 - Cool slowly to in the dark (light sensitivity).

- Filter and wash with cold water.

Diagram 2: Synthesis Pathway

Visualizing the transformation from stable precursors to the sensitive target.



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Caption: Synthesis via deprotection of the benzyl ether is preferred to maintain the 5-OH integrity.

Troubleshooting EA Failures

If your data deviates from the theoretical values in Table 1, use this guide to identify the root cause.

- High Carbon (+1.0% or more):
 - Cause: Residual organic solvent (Methanol or Toluene).
 - Solution: Run TGA (Thermogravimetric Analysis) or extend vacuum drying time.
- Low Carbon / High Hydrogen:
 - Cause: Water absorption. The 5-OH and NH groups form strong hydrogen bonds with atmospheric moisture.
 - Solution: Recalculate EA assuming a hemihydrate () to see if values align. If they do, the product is pure but wet.
- Low Nitrogen:
 - Cause: Inorganic contamination (Silica gel from column chromatography or Sodium salts from workup).

- Solution: Perform a residue on ignition test. If positive, recrystallize to remove salts.

References

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